molecular formula C13H18O3 B2936172 (5-Tert-butyl-2-methoxyphenyl)acetic acid CAS No. 294853-09-1

(5-Tert-butyl-2-methoxyphenyl)acetic acid

Cat. No.: B2936172
CAS No.: 294853-09-1
M. Wt: 222.284
InChI Key: DFEVDBGKOHNKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Tert-butyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C13H18O3. It is characterized by a tert-butyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its versatility and is used in various fields such as pharmaceuticals, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-butyl-2-methoxyphenyl)acetic acid typically involves the reaction of 5-tert-butyl-2-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid functionality. One common method is the use of a Grignard reagent followed by oxidation. The reaction conditions often involve the use of solvents like diethyl ether or tetrahydrofuran (THF) and require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic processes or continuous flow reactions. These methods aim to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(5-Tert-butyl-2-methoxyphenyl)acetic acid is extensively used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (5-tert-butyl-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Tert-butyl-2-methoxyphenyl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(5-tert-butyl-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEVDBGKOHNKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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